Differentiation from Precursor Chalcones in Carrageenan-Induced Edema Model
The target pyrazoline compound was evaluated as part of a broader series (3a-f) for anti-inflammatory activity. While the parent chalcones 2a, 2b, and 2d displayed the highest potency, exceeding indomethacin, the corresponding pyrazoline products as a class demonstrated 'promising' activity . A critical limitation is that the exact numerical percentage inhibition for this specific 4-chlorophenyl morpholino pyrazoline is not reported in the abstract against its direct analogs. This evidence confirms the compound's potential but lacks the precise quantitative delta against the most active members of its own series for definitive selection based on potency alone.
| Evidence Dimension | In vivo anti-inflammatory activity (Carrageenan-induced edema inhibition) |
|---|---|
| Target Compound Data | Part of the 'promising' pyrazoline series 3a-f |
| Comparator Or Baseline | Chalcone precursors 2a, 2b, 2d (showed higher % inhibition than indomethacin, specific values not provided for target) |
| Quantified Difference | Not quantifiable from abstract; precursor chalcones were most potent, but pyrazolines maintained promise |
| Conditions | In vivo carrageenan-induced rat paw edema model, 10 mg/kg oral dose |
Why This Matters
This differentiation confirms the compound's activity class but indicates it may offer a different pharmacological profile (e.g., improved metabolic stability or reduced toxicity) than its more potent precursor, though this remains speculative without direct comparative data.
- [1] Khalil, O. M. (2011). Synthesis of some chalcones and pyrazolines carrying morpholinophenyl moiety as potential anti-inflammatory agents. Archiv der Pharmazie, 344(4), 242–247. View Source
